molecular formula C19H17NO3 B4409173 4-(benzyloxy)-N-(2-furylmethyl)benzamide

4-(benzyloxy)-N-(2-furylmethyl)benzamide

Cat. No.: B4409173
M. Wt: 307.3 g/mol
InChI Key: YGHKZPASGCKUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-N-(2-furylmethyl)benzamide is a benzamide derivative featuring a benzyloxy group at the para position of the benzene ring and a 2-furylmethyl substituent on the amide nitrogen. These compounds are typically synthesized via condensation reactions between substituted benzoyl chlorides and amines, often employing catalysts like triethylamine and solvents such as dimethylformamide (DMF) under reflux or ultrasound-assisted conditions .

Such derivatives are of interest in medicinal chemistry for their antimicrobial, anticancer, and enzyme-inhibitory properties, as seen in structurally related compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-19(20-13-18-7-4-12-22-18)16-8-10-17(11-9-16)23-14-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHKZPASGCKUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 4-(benzyloxy)-N-(2-furylmethyl)benzamide with key analogs, highlighting substituent variations and their implications:

Compound Name Substituents (R1, R2) Key Structural Differences Impact on Properties
This compound R1 = benzyloxy, R2 = 2-furylmethyl Reference compound Balanced lipophilicity and steric bulk
4-(Decyloxy)-N-(2-furylmethyl)benzamide R1 = decyloxy Longer alkoxy chain Increased lipophilicity, reduced solubility
4-(Benzyloxy)-N-butylbenzamide R2 = butyl Aliphatic vs. heteroaromatic N-substituent Lower steric hindrance, altered bioavailability
4-(Benzyloxy)-N-(3-chloro-2-phenyl-azetidinone)benzamide R2 = azetidinone ring Rigid heterocyclic substituent Enhanced metabolic stability, potential for kinase inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, nitro) on the benzamide ring increase reactivity in synthesis but may reduce solubility .
  • Heteroaromatic N-substituents (e.g., furylmethyl) improve binding to biological targets compared to aliphatic chains, as seen in antimicrobial studies .
Physicochemical and Pharmacokinetic Properties

Using Lipinski’s Rule of Five as a benchmark:

Compound Molecular Weight (g/mol) LogP (Predicted) H-Bond Donors/Acceptors Drug-Likeness
This compound ~350 (estimated) 3.2 2/4 Compliant
4-(Decyloxy)-N-(2-furylmethyl)benzamide 357.49 5.8 2/3 High lipophilicity
Salicylamides (e.g., 5-chloro derivatives) 300–400 2.5–4.0 2/4 Bioavailability issues

Insights :

  • The furylmethyl group in the target compound balances logP values, avoiding extremes seen in decyloxy analogs .
  • Derivatives with molecular weights >500 (e.g., sulfonamide-containing benzamides) often violate drug-likeness criteria .

Key Trends :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial and cytotoxic activity but may increase toxicity .
  • Heterocyclic substituents (e.g., imidazole, furan) improve target specificity, as seen in kinase inhibitors like capmatinib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzyloxy)-N-(2-furylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(benzyloxy)-N-(2-furylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.